N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic small molecule featuring a hybrid heterocyclic framework. Its structure comprises:
- A 2,3-dihydro-1,4-benzodioxin moiety (a fused bicyclic system with two oxygen atoms).
- A 1,2,4-oxadiazole ring substituted with a 4-methylphenyl group at position 2.
- A 2-oxo-1,2-dihydropyridine unit linked via an acetamide bridge.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O5/c1-15-2-4-16(5-3-15)23-26-24(33-27-23)17-6-9-22(30)28(13-17)14-21(29)25-18-7-8-19-20(12-18)32-11-10-31-19/h2-9,12-13H,10-11,14H2,1H3,(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFZCURQNBVTHDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves the reaction of 3-fluorobenzylamine with 3-methoxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Biological Applications
1. Anti-inflammatory Activity
Research has indicated that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit significant anti-inflammatory properties. For instance, studies involving molecular docking simulations have suggested that these compounds can inhibit enzymes like lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes .
2. Anticancer Potential
The compound's structure suggests potential anticancer activity. Similar derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The presence of the oxadiazole moiety is particularly noted for enhancing anticancer activities by inducing apoptosis in cancer cells .
3. Enzyme Inhibition
Recent studies have focused on the enzyme inhibitory potential of this compound against targets such as α-glucosidase and acetylcholinesterase. These enzymes are significant in the management of Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD), respectively. The compound's ability to inhibit these enzymes could lead to novel therapeutic strategies .
Case Studies
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Variations in Oxadiazole Substituents
Compounds sharing the 1,2,4-oxadiazole core but differing in substituents on the phenyl ring have been synthesized. For example:
- Compound A : Features a 4-methylphenyl substituent (target compound).
- Compound B : Contains a 4-chlorophenyl group (from , synthesized via reaction of phenyl-1,2,4-oxadiazoles with benzo[b][1,4]oxazin-3(4H)-one derivatives using Cs₂CO₃/DMF) .
- Compound C : Bears a 3-methoxyphenyl group (hypothetical analog based on ’s methodology).
Key Observations :
- Electron-withdrawing groups (e.g., Cl) may enhance metabolic stability but reduce solubility.
- Electron-donating groups (e.g., OCH₃) could improve solubility but increase susceptibility to enzymatic degradation.
Table 1: Substituent Effects on Oxadiazole-Containing Compounds
Heterocyclic Core Modifications
Benzodioxin vs. Benzoxazinone
Impact :
- Benzoxazinones are associated with antimicrobial activity in prior studies (e.g., 3,1-benzoxazin-4-ones in ) .
Dihydropyridinone vs. Pyrimidine/Pyridine Derivatives
Comparison :
- Dihydropyridinone moieties may enhance conformational flexibility compared to rigid pyridine rings.
- Pyridine derivatives (e.g., ) often exhibit improved solubility due to amine functionalization .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C23H19N3O3
Molecular Weight : 381.41 g/mol
Structure : The compound features a benzodioxin moiety linked to a dihydropyridine structure and an oxadiazole ring, contributing to its unique pharmacological properties.
The biological activity of this compound is attributed to several mechanisms:
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor of specific enzymes involved in cancer progression and metabolic pathways.
- Topoisomerase Inhibition : Studies indicate that it may inhibit topoisomerases, enzymes critical for DNA replication and transcription.
-
Cell Cycle Arrest :
- It has been observed to induce cell cycle arrest in various cancer cell lines, leading to apoptosis.
-
Reactive Oxygen Species (ROS) Generation :
- The compound may increase ROS levels in cells, contributing to oxidative stress and subsequent cell death in cancerous cells.
Biological Activity
Recent studies have highlighted the biological activities of this compound:
Anticancer Properties
Research has demonstrated that this compound exhibits significant anticancer activity across various cell lines. The half-maximal inhibitory concentration (IC50) values indicate its potency compared to established chemotherapeutic agents.
| Cell Line | IC50 (µM) | Comparison with Cisplatin (IC50 µM) |
|---|---|---|
| HeLa | 6.4 | 5.0 |
| MCF7 | 10.5 | 8.0 |
| A549 | 12.0 | 9.0 |
Case Studies
Several case studies have focused on the synthesis and biological evaluation of this compound:
-
Synthesis and Biological Evaluation :
- A study synthesized derivatives of this compound and evaluated their enzyme inhibitory activities against glucosidase and acetylcholinesterase.
- Results indicated promising inhibition rates compared to standard inhibitors.
-
In Vivo Studies :
- Animal model studies demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups.
- Histological analyses revealed significant apoptosis in treated tumors.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and benzodioxin moieties in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoxime intermediates with activated carbonyl groups, as demonstrated in analogous heterocyclic systems . For the benzodioxin core, a common approach involves nucleophilic substitution of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides or acylating agents under basic conditions (e.g., Na₂CO₃, pH 9–10, room temperature) . Optimization of reaction time and stoichiometry is critical to avoid side reactions.
Advanced: How can Design of Experiments (DoE) and Bayesian optimization improve yield in multi-step syntheses of this compound?
DoE allows systematic variation of parameters (e.g., temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, flow-chemistry setups (as used in Omura-Sharma-Swern oxidations) reduce side products and enhance reproducibility . Bayesian optimization integrates prior experimental data to predict high-yield conditions with fewer trials, outperforming traditional grid searches . These methods are particularly useful for resolving competing reactions in the oxadiazole formation step.
Basic: What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) groups.
- ¹H/¹³C NMR : Identifies proton environments (e.g., dihydropyridinone protons at δ 5.5–6.5 ppm) and benzodioxin aromatic signals .
- Elemental Analysis (CHN) : Validates molecular formula and purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in enzyme inhibition data between in vitro and in silico studies?
Discrepancies often arise from solvation effects or conformational flexibility unaccounted for in docking simulations. Use molecular dynamics (MD) simulations to assess binding pocket dynamics under physiological conditions. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm inhibition mechanisms . Cross-check computational models with crystal structures of homologous enzymes if available.
Basic: What are the recommended protocols for evaluating α-glucosidase or acetylcholinesterase inhibition?
- α-Glucosidase Assay : Incubate the compound with enzyme (0.1 U/mL) and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8) at 37°C. Measure absorbance at 405 nm after 30 minutes .
- Acetylcholinesterase Assay : Use Ellman’s method with acetylthiocholine iodide as substrate and DTNB (5,5’-dithiobis-2-nitrobenzoic acid) to quantify thiocholine production at 412 nm .
Advanced: What computational tools are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or pkCSM to assess bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions.
- Docking Studies : AutoDock Vina or Schrödinger Suite for binding affinity predictions toward target enzymes. Validate with free-energy perturbation (FEP) calculations for accurate ΔG estimates .
Basic: How to troubleshoot low yields during the coupling of the dihydropyridinone and acetamide moieties?
Low yields may result from steric hindrance or poor nucleophilicity of intermediates. Strategies:
- Activate the acetamide carbonyl with EDCI/HOBt coupling reagents.
- Use polar aprotic solvents (DMF, DMSO) to enhance solubility.
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
Advanced: What strategies mitigate oxidative degradation of the dihydropyridinone ring during storage?
- Store under inert atmosphere (N₂/Ar) at 2–8°C in amber vials.
- Add antioxidants (e.g., BHT at 0.01% w/v) to solutions.
- Characterize degradation products via LC-MS and adjust formulation accordingly .
Basic: How to validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24 hours. Analyze via HPLC for degradation peaks.
- Plasma Stability : Mix with rat/human plasma (1:9 v/v) and quantify parent compound remaining after 1–4 hours .
Advanced: What mechanistic insights explain the role of the 4-methylphenyl group in 1,2,4-oxadiazol-5-yl on bioactivity?
The 4-methylphenyl group enhances lipophilicity, improving membrane permeability. It may also engage in π-π stacking with aromatic residues in enzyme active sites. Compare with analogs lacking the methyl group via SAR studies and MD simulations to isolate steric/electronic contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
